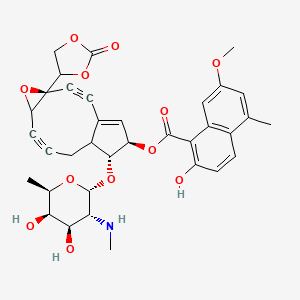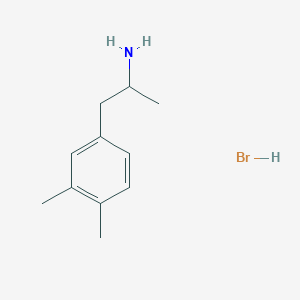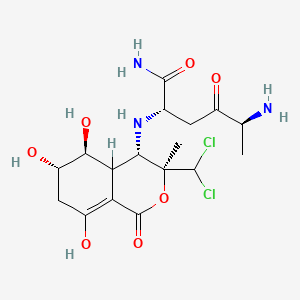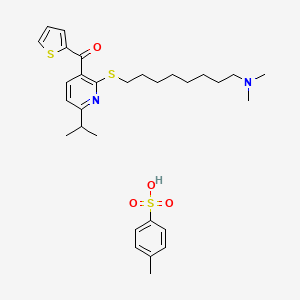
Zinostatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinostatin, also known as neocarthis compound, is an enediyne that alkylates DNA and RNA, similar to mitomycin, making it cytotoxic . It has a molecular weight of 659.64 and a formula of C35H33NO12 . It is not currently approved by the FDA, EMA, or PMDA .
Molecular Structure Analysis
This compound has a molecular weight of 659.64 and a formula of C35H33NO12 . It has a CLOGP of 4.72, LIPINSKI of 2Aplicaciones Científicas De Investigación
Antitumor Effects : Zinostatin stimalamer, a chemically synthesized antitumor agent coupling neocarthis compound with styrene maleic acid half-butylester copolymer, has demonstrated strong cytotoxicity against human and mouse tumor cell lines, including drug-resistant ones. It has shown effective antitumor activity in murine models, comparable or superior to neocarthis compound at effective dose ranges (Numasaki et al., 1991).
DNA Interaction : this compound is an enediyne antineoplastic antibiotic containing an aminoglycoside chromophore. It intercalates into DNA, and its enediyne core binds to DNA's minor groove, causing single-and double-strand breaks and triggering apoptosis (2020).
Inducing Antitumor Resistance : this compound stimalamer has been observed to induce host-mediated antitumor resistance. Pretreatment with this agent suppressed tumor growth in certain mouse models and led to tumor eradication in some cases. It suggests an important role for mature T lymphocytes in tumor eradication (Masuda & Maeda, 1995).
Cellular Component Changes in Response to Treatment : this compound stimalamer treatment led to changes in the cellular components of spleen and lymph node cells in Meth A-bearing BALB/c mice. This treatment appeared to augment host-mediated antitumor resistance, in addition to its intrinsic cytocidal activity (Masuda & Maeda, 1996).
Clinical Trial Outcomes : In early phase II multicentered studies, YM 881 (this compound stimalamer) showed response and safety in patients with malignant tumors, including brain, lung, breast, liver, pancreatic, gastric, and colon cancers. Major subjective unwanted effects were gastrointestinal symptoms, with evidence of hematological changes like thrombocytopenia (Saito et al., 1991).
Mechanism of Action : this compound stimalamer suppresses colony formation of HeLa cells dose-dependently and exhibits cytocidal activity. It inhibits DNA synthesis and causes cellular DNA strand breaks, demonstrating that its antitumor and cytotoxic mechanisms are similar to neocarthis compound (Tanaka et al., 1991).
Use in Hepatocellular Carcinoma : Transarterial chemotherapy with this compound stimalamer for hepatocellular carcinoma showed moderate antitumor effects and was well tolerated. It presented an overall response rate of 40% in a study of 30 patients (Okusaka et al., 1998).
Propiedades
Número CAS |
9014-02-2 |
|---|---|
Fórmula molecular |
C35H35NO12 |
Peso molecular |
661.6 g/mol |
Nombre IUPAC |
[11-[4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]tridec-1(13)-en-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3 |
Clave InChI |
BLXZMHNVKCEIJX-UHFFFAOYSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](C=C3C2CC#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Zinostatin; Neocarcinostatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)

![2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid](/img/structure/B611880.png)

![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)
![N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide](/img/structure/B611887.png)
